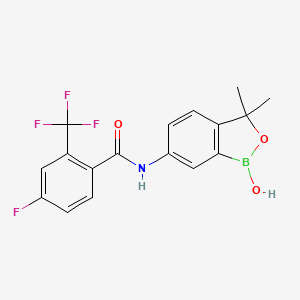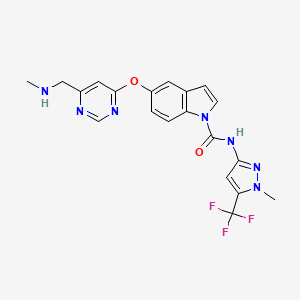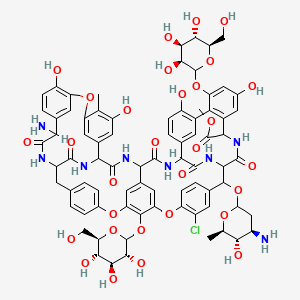
AGI25696
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ice Nucleation Efficiency
AgI (silver iodide) is extensively researched for its ice-nucleating properties, particularly in atmospheric sciences for glaciogenic cloud seeding. Studies spanning over 60 years have shown that AgI's ice nucleation ability is enhanced when the particle is on the surface of a droplet. Factors such as water adsorption, relative humidity, surface area, and lattice matches with ice influence its ice nucleation capabilities. Interestingly, surfaces with charges and dissolution of AgI particles decrease its ice nucleation ability (Marcolli, Nagare, Welti, & Lohmann, 2016).
Adsorbent Properties in Nanotechnology
Silver nanoparticles (AgNps), including AgI, are increasingly used in scientific research for their adsorptive properties. These properties have opened up applications in analytical separations, pre-concentrating steps, environmental pollutant removal, and heavy metal uptake. The review by Dastafkan et al. (2015) highlights the mechanisms and behavior of AgNPs as adsorbents in aquatic systems and sample solutions (Dastafkan, Khajeh, Bohlooli, Ghaffari-Moghaddam, & Sheibani, 2015).
Nanoparticle Synthesis and Properties
Silver iodide nanoparticles (AgI NPs) are significant for their ionic conductive properties, making them suitable for applications in batteries and sensors. Research by Makiura et al. (2009) demonstrates the synthesis of AgI NPs with variable sizes and how their properties, like phase transition temperature, can be tuned for practical applications in electrochemical devices (Makiura, Yonemura, Yamada, Yamauchi, Ikeda, Kitagawa, Kato, & Takata, 2009).
Silver Nanoparticle-Mediated Cellular Responses
AgNPs, including AgI, have been studied for their interactions with various cell lines, particularly in the context of medicine and biotechnology. Research into the cytotoxicity, genotoxicity, and biocompatibility of AgNPs has revealed that their cellular responses depend on numerous factors like size, shape, and surface chemistry. This understanding is crucial for the development of nanoparticles in therapy and diagnostics (Zhang, Shen, & Gurunathan, 2016).
Photocatalytic Performance of AgI/BiOI Composites
The AgI/BiOI composites, synthesized through a chemical bath method, have shown enhanced visible-light photocatalytic performances. This composite's improved efficiency in degrading pollutants like methyl orange and phenol is attributed to effective electron-hole separations, making it a promising candidate for environmental remediation applications (Cheng, Huang, Dai, Qin, & Zhang, 2010).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound AGI25696 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2-methoxyphenyl)acetic acid" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding anion.", "Step 2: The anion is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of palladium acetate and triphenylphosphine to form the desired product.", "Step 3: The product is then purified using column chromatography to obtain the final compound, AGI25696." ] } | |
CAS RN |
2201065-84-9 |
Product Name |
AGI25696 |
Molecular Formula |
C28H20N4O |
Molecular Weight |
428.49 |
IUPAC Name |
5-methyl-2,3-diphenyl-6-(quinolin-6-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
InChI |
InChI=1S/C28H20N4O/c1-18-24(22-14-15-23-21(17-22)13-8-16-29-23)28(33)32-27(30-18)25(19-9-4-2-5-10-19)26(31-32)20-11-6-3-7-12-20/h2-17,30H,1H3 |
InChI Key |
ZMZOMWGRJGQLDW-UHFFFAOYSA-N |
SMILES |
O=C1C(C2=CC=C3N=CC=CC3=C2)=C(C)NC4=C(C5=CC=CC=C5)C(C6=CC=CC=C6)=NN14 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AGI-25696; AGI 25696; AGI25696. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)



![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
